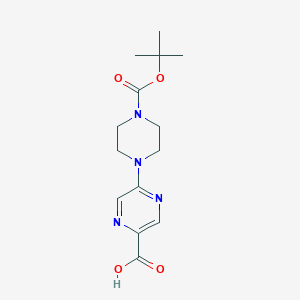

5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylic acid

Übersicht

Beschreibung

5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylic acid is an organic compound with the molecular formula C14H20N4O4 It is characterized by the presence of a pyrazine ring substituted with a piperazine moiety that is protected by a tert-butoxycarbonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylic acid typically involves the following steps:

Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the piperazine moiety: The piperazine ring is introduced via nucleophilic substitution reactions.

Protection of the piperazine nitrogen: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the piperazine ring, typically using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Analyse Chemischer Reaktionen

Amidation of the Carboxylic Acid Group

The carboxylic acid moiety undergoes activation for nucleophilic acyl substitution, forming amides. This is critical for generating pharmacologically active derivatives:

Reagents & Conditions :

-

Activation : 1,1'-Carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at 50°C for 30 minutes .

-

Coupling : Amines (e.g., aryl-piperazines) in THF at 80°C for 3–16 hours .

Mechanism : CDI converts the carboxylic acid to an acyl imidazole intermediate, which reacts with amines to form stable amides .

Boc Deprotection of the Piperazine Moiety

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the free piperazine for further functionalization:

Reagents & Conditions :

| Deprotection Agent | Time | Yield | Application Example | Source |

|---|---|---|---|---|

| HCl (4 M in dioxane) | 2–4 h | >95% | Synthesis of hydroxamic acids | |

| TFA/DCM (1:1) | 1 h | Quant. | Alkylation of free piperazine |

Note : Deprotection enables subsequent alkylation or acylation of the piperazine nitrogen.

Reduction of the Carboxylic Acid

The carboxylic acid group is reduced to a primary alcohol using strong hydride donors:

Reagents & Conditions :

-

Lithium aluminum hydride (LiAlH₄) or borane (BH₃) in THF at 0–25°C.

| Reducing Agent | Temperature | Yield | Product | Source |

|---|---|---|---|---|

| LiAlH₄ | 0°C → 25°C | 60–75% | Primary alcohol derivative | |

| BH₃·THF | 25°C | 50–65% | Alcohol with Boc retention |

Limitation : Over-reduction of the pyrazine ring is avoided by controlling reaction time.

Hydroxamic Acid Formation

The carboxylic acid is converted to hydroxamic acids for metalloenzyme inhibition:

Reagents & Conditions :

| Step | Conditions | Yield | Source |

|---|---|---|---|

| CDI-mediated coupling | THF, 50°C, 30 min | 85% | |

| Deprotection (HCl/EtOH) | RT, 2 h | 90% |

Application : Hydroxamic acids exhibit histone deacetylase (HDAC) inhibitory activity .

Esterification Reactions

The carboxylic acid is esterified for prodrug design or solubility modulation:

Reagents & Conditions :

| Alcohol | Catalyst | Yield | Product Ester | Source |

|---|---|---|---|---|

| Methanol | H₂SO₄ | 95% | Methyl ester | |

| Propanol | H₂SO₄ | 70% | Propyl ester |

Utility : Ester derivatives improve membrane permeability in vitro .

Cross-Coupling Reactions

The pyrazine ring participates in palladium-catalyzed couplings for structural diversification:

Reagents & Conditions :

| Boronic Acid Partner | Catalyst | Yield | Product Application | Source |

|---|---|---|---|---|

| Pyrimidin-5-yl | Pd(PPh₃)₄ | 65% | Kinase inhibitor intermediates |

Mechanism : Oxidative addition of the aryl halide to Pd(0), followed by transmetalation and reductive elimination .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily studied for its potential as a pharmacological agent. Its structure suggests possible interactions with biological targets, particularly in the central nervous system due to the presence of the piperazine moiety.

Antidepressant and Anxiolytic Activity

Research indicates that derivatives of piperazine compounds exhibit antidepressant and anxiolytic effects. Studies have shown that modifications to the piperazine structure can enhance these effects, making 5-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylic acid a candidate for further investigation in treating mood disorders .

Anticancer Research

Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. The piperazine ring's ability to interact with various receptors could be leveraged to develop novel cancer therapies .

Neuropharmacology

The compound's potential neuropharmacological applications are under investigation, particularly concerning its effects on neurotransmitter systems. The piperazine structure is known for modulating serotonin and dopamine receptors, which are crucial in treating neurological disorders .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid

- 2-(6-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid

Uniqueness

5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylic acid is unique due to its specific structural features, including the pyrazine ring and the protected piperazine moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Biologische Aktivität

5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylic acid (CAS No. 1209646-17-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

The molecular formula for this compound is , with a molecular weight of 322.36 g/mol. The compound features a piperazine ring and a pyrazine moiety, which are commonly associated with various pharmacological properties.

Synthesis

The synthesis of this compound typically involves reactions that introduce the tert-butoxycarbonyl (Boc) group onto the piperazine nitrogen, followed by carboxylation at the pyrazine position. A common synthetic route includes the use of sodium hydroxide in ethanol or tetrahydrofuran under controlled conditions, leading to moderate yields of the desired product .

Antitumor Activity

Research indicates that derivatives of pyrazine compounds, including those with piperazine moieties, exhibit significant antitumor activity. These compounds may inhibit Class I PI3-kinase enzymes, which are crucial in cancer cell proliferation and survival. For instance, aminopyrazine derivatives have shown potent anti-tumor effects by targeting the PI3K pathway .

Antiviral Properties

Some studies have suggested that pyrazine derivatives possess antiviral properties, particularly against hepatitis B virus (HBV). Compounds similar to this compound have been evaluated for their efficacy in inhibiting HBV replication, showing promise as potential therapeutic agents .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of this compound against various cancer cell lines. For example, it was tested against HepG2 liver cancer cells and demonstrated an acceptable selectivity index, indicating that it could potentially be developed further as an anticancer agent .

Stock Solution Preparation Table

| Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |

|---|---|---|---|

| 1 mM | 3.2433 mL | 16.2164 mL | 32.4328 mL |

| 5 mM | 0.6487 mL | 3.2433 mL | 6.4866 mL |

| 10 mM | 0.3243 mL | 1.6216 mL | 3.2433 mL |

This table provides guidance on preparing stock solutions for experimental use, essential for standardizing concentrations in biological assays .

Case Studies

- Antitumor Efficacy : A study explored the effects of pyrazine derivatives on various cancer cell lines, revealing that modifications to the piperazine ring significantly influenced both potency and selectivity against tumor cells.

- Antiviral Screening : Another investigation assessed the antiviral activity of similar compounds against HBV, highlighting their potential as therapeutic agents in managing viral infections resistant to standard treatments.

Eigenschaften

IUPAC Name |

5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O4/c1-14(2,3)22-13(21)18-6-4-17(5-7-18)11-9-15-10(8-16-11)12(19)20/h8-9H,4-7H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDWAJHNYJXSJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(N=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672000 | |

| Record name | 5-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209646-17-2 | |

| Record name | 5-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.